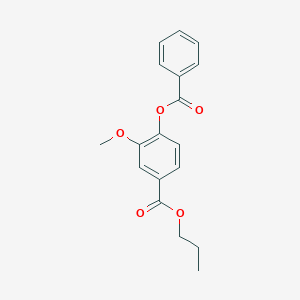![molecular formula C21H20N2O5S B309333 N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide, also known as MMB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide is not fully understood. However, it has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can lead to cell death. This compound has also been found to inhibit the activity of certain enzymes, such as cathepsin B and cathepsin D, which are involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can lead to cell death. In animal models of inflammation, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have potent biological activity. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide. One direction is to further explore its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential use in combination with other anticancer drugs. Another direction is to further explore its potential as a proteasome inhibitor. This could involve studying its effects on different types of proteins and exploring its potential use in the treatment of protein degradation-related diseases. Finally, further studies could be conducted to explore the safety and efficacy of this compound in humans. This could involve conducting clinical trials to evaluate its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide involves the reaction between 4-methoxybenzene-1-sulfonyl chloride and 4-amino-3-methoxybenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as a proteasome inhibitor. It has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of inflammation.
Eigenschaften
Molekularformel |
C21H20N2O5S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H20N2O5S/c1-27-18-8-6-16(7-9-18)22-21(24)15-4-3-5-17(14-15)23-29(25,26)20-12-10-19(28-2)11-13-20/h3-14,23H,1-2H3,(H,22,24) |
InChI-Schlüssel |
LMVZNSWIECLKFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B309251.png)


![N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309259.png)
![Methyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309260.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-isopentylbenzamide](/img/structure/B309262.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-phenylbenzamide](/img/structure/B309263.png)
![N-(2-chlorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309264.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309266.png)
![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)
![2,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309268.png)

![2,4-dichloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309270.png)
![2,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309272.png)